11-(4-Bromophenyl)undecanoic acid
Description
11-(4-Bromophenyl)undecanoic acid is a synthetic fatty acid derivative featuring a linear 11-carbon aliphatic chain terminated by a carboxylic acid group and substituted at the terminal carbon with a 4-bromophenyl moiety. This structure combines the hydrophobic properties of the brominated aromatic ring with the amphiphilic nature of the carboxylic acid, making it a candidate for studies in lipid-protein interactions, enzyme inhibition, and drug delivery systems. The bromine atom at the para position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.
Properties
CAS No. |
89201-90-1 |
|---|---|
Molecular Formula |
C17H25BrO2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
11-(4-bromophenyl)undecanoic acid |
InChI |
InChI=1S/C17H25BrO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20) |
InChI Key |
PRVHNIHTBLVKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCC(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups
- Bromophenyl vs. Fluorophenoxy: The bromine atom in this compound likely increases hydrophobicity and steric bulk compared to the para-fluorophenoxy group in . Bromine’s polarizability may enhance van der Waals interactions in protein binding, whereas fluorine’s electronegativity could optimize hydrogen bonding in polymer matrices .
- Thiol Derivatives: The ethylthio group in 11-(ethylthio)undecanoic acid reduces hydrophobicity compared to myristic acid, enabling selective protein acylation without disrupting membrane association . In contrast, the mercaptocarbonyloxy group in improves FabH binding affinity, suggesting sulfur’s role in stabilizing enzyme-ligand interactions .
Data Tables for Key Comparisons
Table 1: Binding Affinities of 11-Substituted Undecanoic Acids
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Solubility (µg/mL) | Key Functional Impact |
|---|---|---|---|
| This compound | ~6.5 | <10 (aqueous) | Enhanced hydrophobicity |
| 11D3 (Furan fatty acid) | ~5.8 | 15–20 | Metabolic stability |
| 11-(Ethylthio)undecanoic acid | 6.2 | 25–30 | Altered acyltransferase specificity |
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